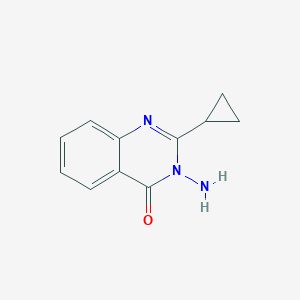
3-Amino-2-cyclopropylquinazolin-4(3h)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-2-cyclopropylquinazolin-4(3h)-one, also known as ACQ, is a heterocyclic chemical compound that belongs to the quinazolin-4-one family. It is an important intermediate for the synthesis of a variety of compounds, such as pharmaceuticals, agrochemicals, and dyes. ACQ has been widely studied in recent years due to its versatile applications and potential therapeutic effects.
Applications De Recherche Scientifique
3-Amino-2-cyclopropylquinazolin-4(3h)-one has been studied for its potential therapeutic effects. It has been found to possess anti-inflammatory, antifungal, and antiviral properties. This compound has also been studied for its potential to inhibit the growth of cancer cells. Additionally, this compound has been studied for its ability to reduce oxidative stress and improve mitochondrial function. It has also been studied for its potential to reduce the risk of cardiovascular disease.
Mécanisme D'action
The exact mechanism of action of 3-Amino-2-cyclopropylquinazolin-4(3h)-one is not yet fully understood. However, it is believed to act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). Additionally, this compound is thought to act as an antioxidant, reducing oxidative stress and improving mitochondrial function.
Biochemical and Physiological Effects
This compound has been found to possess a variety of biochemical and physiological effects. It has been found to reduce inflammation and improve mitochondrial function. Additionally, this compound has been found to reduce oxidative stress and improve cardiovascular health. This compound has also been found to inhibit the growth of cancer cells, reduce the risk of cardiovascular disease, and possess antiviral and antifungal properties.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 3-Amino-2-cyclopropylquinazolin-4(3h)-one in laboratory experiments is its versatility. It can be used in a variety of laboratory experiments, such as those involving the synthesis of pharmaceuticals, agrochemicals, and dyes. Additionally, this compound is relatively easy to synthesize and can be synthesized using a variety of methods. However, this compound is not without its limitations. It is a relatively unstable compound and can be easily degraded by light and heat. Additionally, this compound is a relatively expensive compound, making it difficult to use in large-scale experiments.
Orientations Futures
The potential therapeutic effects of 3-Amino-2-cyclopropylquinazolin-4(3h)-one make it an attractive target for further research. Future research should focus on further elucidating the mechanism of action of this compound, as well as exploring its potential therapeutic effects. Additionally, further research should be conducted to optimize the synthesis of this compound and to develop more cost-effective methods for its production. Finally, research should be conducted to explore the potential of this compound as an inhibitor of cancer growth and as a tool for reducing the risk of cardiovascular disease.
Méthodes De Synthèse
3-Amino-2-cyclopropylquinazolin-4(3h)-one can be synthesized by a variety of methods. The most common method is the condensation of a quinazolin-4-one derivative with a cyclopropyl amine. This reaction is usually catalyzed by a base, such as sodium hydroxide or potassium hydroxide. Other methods of synthesis include the reaction of a quinazolin-4-one derivative with an alkyl halide, the reaction of a quinazolin-4-one derivative with an alkyl azide, and the reaction of an aldehyde with an alkyl cyanide.
Propriétés
IUPAC Name |
3-amino-2-cyclopropylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c12-14-10(7-5-6-7)13-9-4-2-1-3-8(9)11(14)15/h1-4,7H,5-6,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APGXGTBWGONVMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=CC=CC=C3C(=O)N2N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-benzo[g][1,3]benzothiazol-2-yl-4-methylsulfanylbenzamide](/img/structure/B2425835.png)

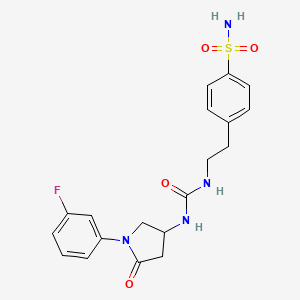
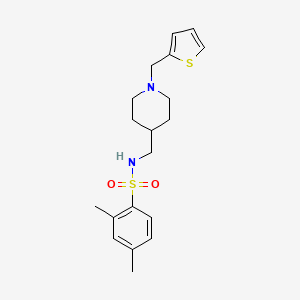
![2-(Phenylmethoxycarbonylamino)-2-[3-(2,3,5-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2425841.png)
![N-isopropyl-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B2425844.png)

![7-Hydroxy-3-(4-methoxyphenyl)-8-[(4-methylpiperazin-1-yl)methyl]chromen-4-one](/img/structure/B2425848.png)
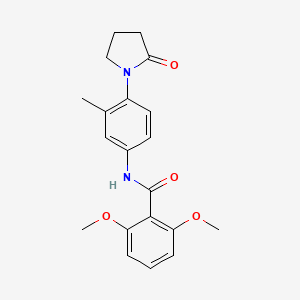
![5-ethyl-3-oxo-2-phenyl-N-(3-(trifluoromethyl)phenyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2425851.png)
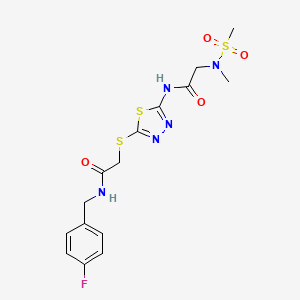
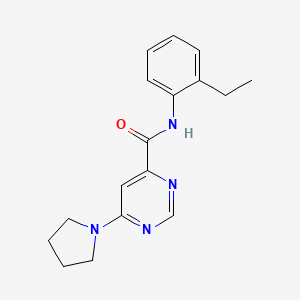
![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)acetamide](/img/structure/B2425857.png)